molecular formula C16H16N2O4 B5876186 2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzamide

2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzamide

Cat. No. B5876186
M. Wt: 300.31 g/mol
InChI Key: KGXWVMJBHDGEBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzamide, also known as MOEBA, is a chemical compound that has gained significant attention in the field of scientific research. It is a benzamide derivative that has a unique chemical structure and exhibits several interesting properties.

Mechanism of Action

2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzamide exerts its biological effects by inhibiting the activity of a family of enzymes called protein kinases. Specifically, it inhibits the activity of the enzyme cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation and DNA replication. By inhibiting CDK2 activity, 2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzamide can induce cell cycle arrest and apoptosis in cancer cells. 2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzamide also inhibits the activity of other protein kinases, including glycogen synthase kinase-3 (GSK-3) and mitogen-activated protein kinase (MAPK), which are involved in various cellular processes.
Biochemical and Physiological Effects:
2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzamide has been shown to exhibit several biochemical and physiological effects. It can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. 2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzamide also inhibits angiogenesis, which is the formation of new blood vessels, by inhibiting the activity of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). Additionally, 2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzamide has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cells and tissues, making it an effective tool for studying cellular signaling pathways and protein-protein interactions. 2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzamide is also stable and can be easily synthesized in large quantities. However, 2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzamide has some limitations for use in lab experiments. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, 2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzamide has limited solubility in water, which can make it difficult to use in certain assays.

Future Directions

There are several future directions for research on 2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzamide. One potential area of research is the development of 2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzamide-based therapeutics for the treatment of cancer and other diseases. Another area of research is the identification of new protein kinase targets for 2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzamide, which could lead to the development of new drugs with improved efficacy and specificity. Additionally, further studies are needed to elucidate the mechanisms by which 2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzamide exerts its biological effects and to better understand its pharmacokinetics and pharmacodynamics.

Synthesis Methods

2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzamide can be synthesized using a multi-step process that involves the reaction of 3-methoxyaniline with 2-bromoacetylbenzoic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the intermediate with 2,2-dimethoxypropane and trifluoroacetic acid. This synthesis method has been optimized to yield high purity and high yield of 2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzamide.

Scientific Research Applications

2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzamide has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. 2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzamide has also been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer, rheumatoid arthritis, and cardiovascular diseases. Additionally, 2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzamide has been used as a tool in biochemical and biomedical research to study cellular signaling pathways and protein-protein interactions.

properties

IUPAC Name

2-[2-(3-methoxyanilino)-2-oxoethoxy]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-21-12-6-4-5-11(9-12)18-15(19)10-22-14-8-3-2-7-13(14)16(17)20/h2-9H,10H2,1H3,(H2,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXWVMJBHDGEBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)COC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[(3-Methoxyphenyl)amino]-2-oxoethoxy}benzamide

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